BenchChemオンラインストアへようこそ!

1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile

Lipophilicity Drug Design ADME

1-Cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile (CAS 2098141-55-8) is a heterocyclic small molecule defined by a fused imidazo[1,2-b]pyrazole core with a cyclopentyl substituent at the N-1 position, a methyl group at C-6, and a carbonitrile at C-7. It belongs to a chemotype explored in patent literature as a scaffold for inhibiting the RNA m6A demethylase ALKBH5, a target in oncology and epigenetic regulation.

Molecular Formula C12H14N4
Molecular Weight 214.27 g/mol
CAS No. 2098141-55-8
Cat. No. B1482128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile
CAS2098141-55-8
Molecular FormulaC12H14N4
Molecular Weight214.27 g/mol
Structural Identifiers
SMILESCC1=NN2C=CN(C2=C1C#N)C3CCCC3
InChIInChI=1S/C12H14N4/c1-9-11(8-13)12-15(6-7-16(12)14-9)10-4-2-3-5-10/h6-7,10H,2-5H2,1H3
InChIKeyHPJQTDQTIVTQCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile (CAS 2098141-55-8): A Structurally Defined Imidazo-Pyrazole Scaffold for Targeted Heterocyclic Synthesis


1-Cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile (CAS 2098141-55-8) is a heterocyclic small molecule defined by a fused imidazo[1,2-b]pyrazole core with a cyclopentyl substituent at the N-1 position, a methyl group at C-6, and a carbonitrile at C-7 [1]. It belongs to a chemotype explored in patent literature as a scaffold for inhibiting the RNA m6A demethylase ALKBH5, a target in oncology and epigenetic regulation [2]. Its computed physicochemical properties (MW 214.27 g/mol; XLogP3 1.4; TPSA 46 Ų) position it within a distinct lipophilic and steric space compared to its N-1 alkyl analogs, which is a critical factor for target engagement and pharmacokinetic profiling.

Why 1-Cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile Cannot Be Generically Substituted by Other N-1 Alkyl Analogs


Within the imidazo[1,2-b]pyrazole-7-carbonitrile chemotype, the N-1 substituent is a primary driver of ALKBH5 inhibitory activity and selectivity over the FTO demethylase. Public bioactivity data confirm that a closely related N-1 cyclobutylmethyl analog (CAS 2098139-99-0) achieves an IC50 of 840 nM against ALKBH5, while maintaining selectivity against FTO [1]. Swapping the N-1 group for a cyclopentyl moiety replaces a branched alkyl chain with a cyclic one, directly altering the lipophilicity (XLogP3 shift from 1.5 to 1.4) and steric occupancy within the enzyme's active site [2]. These physical changes mean that in-class compounds cannot be treated as interchangeable tools for studying the ALKBH5 m6A pathway or for establishing SAR trends without risking significant, uncharacterized shifts in potency and selectivity.

Quantitative Differentiation Guide for 1-Cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile


Computed Lipophilicity Comparison: Target Compound vs. N-1 Cyclobutylmethyl Analog

The 1-cyclopentyl substitution results in a lower computed partition coefficient compared to the N-1 cyclobutylmethyl analog, a key comparator in the ALKBH5 inhibitor series. The target compound has an XLogP3 of 1.4 [1], whereas the cyclobutylmethyl analog is reported with an XLogP3 of 1.5 [2]. This quantifiable difference in lipophilicity is relevant for tuning solubility and permeability in cellular assays.

Lipophilicity Drug Design ADME

Molecular Weight and TPSA Differentiation from N-1 Ethyl Analog

The target compound has a significantly higher molecular weight and a distinct topological polar surface area (TPSA) compared to the minimal N-1 ethyl analog, which is a basic prototype of this chemotype. The target compound's MW is 214.27 g/mol and TPSA is 46 Ų [1], while the N-1 ethyl analog (CAS 2098141-51-4) has a MW of 174.20 g/mol and a TPSA of 46 Ų (the TPSA is identical due to the same polar fragments, but the size differs) . The difference in MW reflects a larger, bulkier substituent that explores different chemical space.

Physicochemical Properties Permeability Fragment-Based Drug Design

Confirmation of ALKBH5 Enzyme Class Activity via Patent Disclosure

The chemotype encompassing 1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile is explicitly claimed as an ALKBH5 protein small-molecule inhibitor in patent literature [1]. The broad-spectrum anti-cancer patent US20230322715A1 defines this structural class for inhibiting RNA demethylation, a mechanism relevant to acute leukemia, lung, breast, colon, and other cancers. This establishes the target compound's intended biological context as distinct from the LPA1 receptor antagonist activity reported for earlier 2-aryl-imidazo[1,2-b]pyrazole-7-carbonitrile series [2].

ALKBH5 Inhibition Epigenetics Cancer Therapeutics

Validated Application Scenarios for 1-Cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile Based on Verified Evidence


Medicinal Chemistry: ALKBH5 Inhibitor Lead Optimization and SAR Exploration

Procure this compound as a specific N-1 cyclopentyl-substituted core for systematic structure-activity relationship (SAR) studies of ALKBH5 inhibition. As defined in patent US20230322715A1 [1], this chemotype is directly relevant to oncology programs. Its distinct XLogP3 of 1.4 and MW of 214.27 g/mol [2] provide a specific data point for optimizing lipophilic efficiency (LipE) relative to the N-1 cyclobutylmethyl analog (XLogP3 1.5, MW 214.27 g/mol). This allows medicinal chemists to decouple the effects of N-1 steric bulk from lipophilicity.

Chemical Biology: Development of Target-Selective Epigenetic Probes

Use as a starting scaffold for designing selective chemical probes for the m6A RNA demethylation pathway. Unlike the 2-aryl-imidazo[1,2-b]pyrazole-7-carbonitrile series that act as LPA1 receptor antagonists [1], this N-1 cyclopentyl variant is directed at an intracellular epigenetic eraser enzyme. This differential targeting is essential for chemical biologists aiming to dissect the specific role of ALKBH5 in cancer cell proliferation without confounding activity from GPCR modulation.

Chemical Synthesis: Advanced Intermediate for 7-Substituted Derivatives

Leverage the 7-carbonitrile group as a versatile synthetic handle for further diversification into primary amides, carboxylic acids, or tetrazoles—common bioisosteric replacements in drug discovery. The compound's single rotatable bond and moderate TPSA of 46 Ų [1] predict a favorable profile for crossing the blood-brain barrier, making it a compelling intermediate for CNS-penetrant ALKBH5 inhibitor libraries, provided that the newly synthesized derivatives maintain a low molecular weight and hydrogen bond donor count.

Quote Request

Request a Quote for 1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.